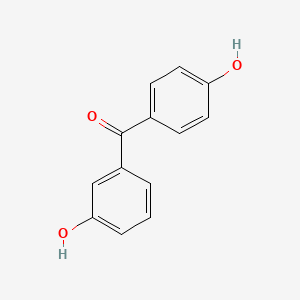

3,4'-Dihydroxybenzophenone

Beschreibung

Contextualization within Dihydroxybenzophenone (B1166750) Substrates for Specialized Research

Dihydroxybenzophenones are a family of isomers, with the position of the two hydroxyl groups on the benzophenone (B1666685) framework dictating their physical properties and chemical behavior. Isomers such as 2,4-dihydroxybenzophenone (B1670367) (Benzophenone-1) and 4,4'-dihydroxybenzophenone (B132225) are well-studied and widely used commercially, primarily as UV absorbers and stabilizers in plastics, coatings, and cosmetic formulations. wikipedia.orgchemimpex.comnih.gov Their ability to dissipate UV radiation as heat protects materials from degradation and skin from sun damage. chemimpex.comchemimpex.com

The compound 3,4'-Dihydroxybenzophenone distinguishes itself from its more common isomers by its asymmetric substitution pattern. This specific arrangement—a catechol group (3,4-dihydroxy) on one phenyl ring and a single hydroxyl group on the other—imparts a unique set of properties that are the subject of specialized research. Unlike the symmetrical 4,4'-isomer or the common 2,4-isomer, the 3,4'-dihydroxy arrangement offers distinct sites for chemical modification and influences its antioxidant potential and interaction with biological systems. The varying structures among these isomers lead to different physical characteristics, such as melting points, which are crucial for their application in material science.

Table 1: Comparison of Dihydroxybenzophenone Isomers This table is interactive. Click on the headers to sort the data.

| Compound Name | CAS Number | Melting Point (°C) | Key Research Area |

|---|---|---|---|

| This compound | 10425-11-3 | 144-148 chemdad.com | Antioxidant, Polymer Intermediate chemimpex.comalfa-chemistry.com |

| 2,4-Dihydroxybenzophenone | 131-56-6 | 142-147 | UV Absorber, Stabilizer nih.gov |

| 4,4'-Dihydroxybenzophenone | 611-99-4 | 218-220 chemimpex.com | Polymer Precursor, UV Stabilizer wikipedia.orgchemimpex.com |

| 2,2'-Dihydroxybenzophenone | 835-11-0 | 59-61 | Intermediate |

Significance of the this compound Moiety in Current Chemical Sciences

The significance of the this compound moiety lies in its unique structural features, which drive its utility in diverse scientific domains. The molecule's architecture combines a catechol unit with a 4-hydroxyphenyl ketone. This specific arrangement has several important implications:

Antioxidant Potential: The catechol (3,4-dihydroxy) group is a well-known structural motif in many natural and synthetic antioxidants. mdpi.com This group can readily donate hydrogen atoms to scavenge free radicals, a property that is actively being investigated. Research into related compounds, such as 3,4-dihydroxybenzoic acid and 3,4-dihydroxyflavone, has demonstrated significant antioxidant and anti-apoptotic activities, suggesting a similar potential for this compound. nih.govmdpi.com

Polymer Science: The presence of two distinct types of hydroxyl groups (the catechol pair and the single 4'-hydroxyl) provides differential reactivity. This makes this compound a valuable monomer or cross-linking agent for creating specialized polymers. It can be incorporated into polymer backbones, such as polycarbonates, to impart specific properties like enhanced thermal stability, UV resistance, and altered solubility. wikipedia.orgwikipedia.org

Synthetic Intermediate: The molecule serves as a versatile building block in organic synthesis. alfa-chemistry.com The hydroxyl groups can be selectively protected or activated, allowing for the construction of more complex molecules, including pharmaceutical intermediates and photosensitive materials. alfa-chemistry.com For instance, it is used as an intermediate in the production of 3,4'-diacetoxybenzophenone. google.com

Overview of Multifaceted Research Trajectories for this compound

Research involving this compound is expanding into several key areas, driven by its unique chemical structure. These trajectories explore its potential from materials science to medicinal chemistry.

Polymer and Materials Science: In polymer science, dihydroxybenzophenones are investigated as alternatives to standard diols like bisphenol A (BPA) in the synthesis of polymers such as polycarbonates. wikipedia.org The incorporation of the this compound unit can enhance properties like UV stability and fire resistance. wikipedia.orgchemimpex.comchemimpex.com Its ability to absorb UV radiation makes it a candidate for developing advanced polymeric UV absorbers with reduced migration compared to non-polymeric additives. chemimpex.comacs.org

Medicinal Chemistry and Biological Activity: A significant research trajectory focuses on the biological activities of hydroxylated benzophenones. Studies have shown that the number and position of hydroxyl groups are critical for biological effects, including estrogenic and antiandrogenic activity. nih.gov The catechol structure in this compound makes it a prime candidate for studies on antioxidant activity. chemimpex.com The position of hydroxyl groups is known to play a crucial role in the antioxidant capacity of phenolic compounds. mdpi.com

Organic Synthesis and Photochemistry: The synthesis of this compound itself is an area of study, with methods including the Fries rearrangement of pyrocatechol (B87986) dibenzoate or the demethylation of 3,4-dimethoxybenzophenone. chemdad.comalfa-chemistry.comchemicalbook.com Its unique structure is also explored in the field of photochemistry, where the benzophenone core can be leveraged to develop novel photosensitive materials and photoinitiators. chemimpex.com

Table 2: Summary of Research Trajectories for this compound This table is interactive. Click on the headers to sort the data.

| Research Area | Focus of Investigation | Potential Application | Relevant Findings |

|---|---|---|---|

| Polymer Science | Use as a monomer or additive. | High-performance polymers (e.g., polycarbonates), UV-stabilized materials. wikipedia.org | Dihydroxybenzophenones act as stabilizers and precursors to polymers. wikipedia.orgchemimpex.com |

| Medicinal Chemistry | Antioxidant and other biological activities. | Development of therapeutic agents. | The catechol moiety is a known antioxidant feature; hydroxyl position influences biological activity. mdpi.comnih.gov |

| Organic Synthesis | Use as a chemical intermediate. | Synthesis of pharmaceuticals and photosensitive materials. alfa-chemistry.com | Serves as a precursor for compounds like 3,4'-diacetoxybenzophenone. google.com |

| Analytical Chemistry | Use as a reference standard. | Quantification of phenolic compounds in samples. | Employed as a standard in analytical methods. chemimpex.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-hydroxyphenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQVLJXQHTULEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454680 | |

| Record name | 3,4'-dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-81-4 | |

| Record name | 3,4'-dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3,4 Dihydroxybenzophenone and Its Derivatives

Established Synthetic Routes to 3,4'-Dihydroxybenzophenone

The synthesis of this compound, a key structural motif in medicinal and materials chemistry, is achieved through several established chemical pathways. These routes, primarily involving electrophilic aromatic substitution and molecular rearrangements, have been refined to optimize yield and purity.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of aryl ketones, including hydroxybenzophenones. sigmaaldrich.comnih.govorganic-chemistry.org This electrophilic aromatic substitution typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comnih.govorganic-chemistry.org The reaction proceeds by generating an acylium ion, which then attacks the electron-rich aromatic ring. sigmaaldrich.comwikipedia.org

One common method for synthesizing this compound involves the Friedel-Crafts acylation of phenol (B47542) with m-hydroxybenzoic acid. Optimized conditions for this reaction can produce yields ranging from 60% to 87%. Another approach is the acylation of resorcinol (B1680541) (1,3-dihydroxybenzene) with benzoyl chloride, which leads to the formation of dihydroxybenzophenone (B1166750) isomers. kyoto-u.ac.jpacademie-sciences.fr The ketone product forms a stable complex with the Lewis acid catalyst, often requiring a stoichiometric amount of the catalyst. organic-chemistry.orgwikipedia.org

| Reactants | Catalyst | Key Features | Yield |

| m-Hydroxybenzoic acid and Phenol | Lewis Acid (e.g., AlCl₃) | Direct acylation to form the benzophenone (B1666685) scaffold. | 60-87% |

| Resorcinol and Benzoyl Chloride | Lewis Acid (e.g., AlCl₃) | Forms dihydroxybenzophenone isomers. kyoto-u.ac.jpacademie-sciences.fr | Varies |

| Benzene and 2-Hydroxybenzoyl chloride | Aluminum Chloride | A general method for synthesizing 2-hydroxybenzophenones. chemicalbook.com | ~52% chemicalbook.com |

Rearrangement Reactions in Hydroxybenzophenone Synthesis

Rearrangement reactions offer an alternative pathway to acyl phenols and their derivatives. The Fries rearrangement and the Houben-Hoesch reaction are two prominent examples utilized in the synthesis of hydroxybenzophenones.

The Fries Rearrangement is a classic method for converting a phenolic ester to a hydroxy aryl ketone through an intramolecular acyl migration. organic-chemistry.org The reaction is catalyzed by Lewis acids (like AlCl₃, BF₃, TiCl₄) or Brønsted acids (like HF). organic-chemistry.org The position of the acyl group on the aromatic ring (ortho or para to the hydroxyl group) can often be controlled by adjusting the reaction temperature. organic-chemistry.org For instance, 2,4-dihydroxybenzophenone (B1670367) can be prepared via the Fries rearrangement of phenyl-2-methoxy-benzoate. nih.gov A quantitative yield of 3,4-dihydroxybenzophenone (B1216044) has been reported from the Fries rearrangement of pyrocatechol (B87986) dibenzoate in the presence of aluminum chloride in nitrobenzene (B124822). chemicalbook.com

The Houben-Hoesch Reaction is another valuable method for synthesizing polyhydroxy aryl ketones. nibs.ac.cnwikipedia.org This reaction involves the condensation of a nitrile with a highly electron-rich aromatic compound, such as a polyphenol or its ether derivative, in the presence of a Lewis acid catalyst (commonly zinc chloride) and hydrogen chloride. nibs.ac.cnwikipedia.orgbncollegebgp.ac.in The reaction is particularly effective for m-polyhydroxy phenols. bncollegebgp.ac.in While it is a type of Friedel-Crafts acylation, its use of nitriles as the acylating agent distinguishes it. wikipedia.orgbncollegebgp.ac.in The process initially forms a ketimine intermediate, which is then hydrolyzed to yield the final aromatic ketone. bncollegebgp.ac.ingcwgandhinagar.com This method provides a convenient route to various polyhydroxy acetophenones and benzophenones. bncollegebgp.ac.in

| Reaction Name | Substrate | Catalyst/Reagents | Product | Key Features |

| Fries Rearrangement | Pyrocatechol dibenzoate | AlCl₃ in nitrobenzene chemicalbook.com | 3,4-Dihydroxybenzophenone chemicalbook.com | Intramolecular acyl migration. organic-chemistry.org |

| Fries Rearrangement | Phenyl-2-methoxy-benzoate | Lewis Acid nih.gov | 2,4-Dihydroxybenzophenone nih.gov | Temperature can influence regioselectivity. organic-chemistry.org |

| Houben-Hoesch Reaction | Polyphenol (e.g., resorcinol) and Nitrile | ZnCl₂ and HCl nibs.ac.cnbncollegebgp.ac.in | Polyhydroxy aryl ketone nibs.ac.cnbncollegebgp.ac.in | Effective for electron-rich phenols; proceeds via a ketimine intermediate. wikipedia.orgbncollegebgp.ac.in |

One-Step Catalytic Synthesis Strategies

Modern synthetic efforts focus on developing more efficient and environmentally friendly processes. One-step catalytic strategies for synthesizing dihydroxybenzophenones aim to simplify procedures, reduce waste, and improve yields.

A notable example is the direct, one-step synthesis of 4,4'-dihydroxybenzophenone (B132225) from p-hydroxybenzoic acid and phenol. google.com This method utilizes an acid catalyst and a dehydrating agent in an organic solvent, achieving yields above 90%, a significant improvement over previous methods. google.com Similarly, the reaction of resorcinol with benzoic acid can be catalyzed by acid-treated montmorillonite (B579905) clays. academie-sciences.fracademie-sciences.fr This heterogeneous catalysis approach facilitates the acylation and subsequent Fries rearrangement in a single pot, with water as the only byproduct. academie-sciences.frepo.org The catalytic activity is linked to the Brønsted acidity generated by the interaction of water with aluminum sites in the clay. academie-sciences.fracademie-sciences.fr

Advanced Derivatization Strategies of the this compound Scaffold

The this compound core is a versatile platform for creating a wide array of derivatives. Advanced synthetic strategies, including cross-coupling reactions and click chemistry, are employed to introduce new functional groups and build complex molecular architectures.

Synthesis of Novel Structural Analogues and Functionalized Compounds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and synthesizing functionalized benzophenones. The Suzuki and Sonogashira reactions, in particular, have been used to create diarylbenzophenone derivatives. thieme-connect.com

To achieve this, the hydroxyl groups of 3,4-dihydroxybenzophenone are first converted into more reactive triflate groups, forming a bis(triflate) intermediate. thieme-connect.com This intermediate can then undergo site-selective Suzuki cross-coupling reactions with various aryl boronic acids. thieme-connect.comresearchgate.net Research has shown that these reactions proceed with excellent site-selectivity, favoring substitution at the 4-position over the 3-position. thieme-connect.com By using specific catalysts like Pd(PPh₃)₄ and carefully controlling the reaction conditions, a diverse range of 3,4-diarylbenzophenones can be prepared. thieme-connect.com Sequential addition of different boronic acids allows for the synthesis of derivatives with two distinct aryl groups. researchgate.net

| Starting Material | Reaction Type | Reagents | Product | Key Features |

| Bis(triflate) of 3,4-dihydroxybenzophenone | Suzuki Cross-Coupling | Aryl boronic acids, Pd(PPh₃)₄, K₃PO₄ thieme-connect.com | 3,4-Diarylbenzophenones thieme-connect.com | Excellent site-selectivity for the 4-position. thieme-connect.com |

| Bis(triflate) of 3,4-dihydroxybenzophenone | Sonogashira Cross-Coupling | Terminal alkynes, Pd(0) catalyst thieme-connect.com | Aryl-alkynyl benzophenones | Site-selective C-C bond formation. thieme-connect.com |

Exploration of Click Chemistry Applications for this compound Derivatization

Click chemistry refers to a set of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for creating large libraries of compounds. illinois.edunih.govtcichemicals.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. ifsuldeminas.edu.brscielo.br This reaction forms a stable 1,2,3-triazole ring by joining a terminal alkyne with an azide. illinois.eduifsuldeminas.edu.br

This methodology has been successfully applied to the derivatization of dihydroxybenzophenone scaffolds. ifsuldeminas.edu.brscielo.br The general strategy involves a two-step process. First, the hydroxyl groups of the dihydroxybenzophenone are functionalized with alkyne groups through a propargylation reaction, typically using propargyl bromide and a base like potassium carbonate. scielo.brresearchgate.net The resulting bis-alkyne benzophenone derivative then undergoes the CuAAC reaction with various benzyl (B1604629) azides in the presence of a copper(I) catalyst (often generated in situ from CuSO₄∙5H₂O and a reducing agent like sodium ascorbate). ifsuldeminas.edu.brscielo.br This approach has been used to synthesize extensive series of novel bis-1,2,3-triazole derivatives of 4,4'-dihydroxybenzophenone, with yields ranging from 42% to 70%. ifsuldeminas.edu.brscielo.br This powerful strategy allows for the modular assembly of diverse functional groups onto the benzophenone core, facilitating the exploration of new chemical space. nih.gov

Modification through Condensation and Esterification Reactions

The hydroxyl groups of this compound are reactive sites that readily participate in condensation and esterification reactions, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Condensation reactions involving this compound can lead to the formation of polymers. For instance, it can serve as a monomer in polycondensation reactions to produce poly(ether ketone)s, which are high-performance polymers known for their thermal stability. acs.org

Esterification of the hydroxyl groups is a common strategy to modify the properties of this compound. This can be achieved by reacting it with various acylating agents. For example, the reaction with acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding esters. These esterification reactions can be used to graft the this compound moiety onto polymer backbones, enhancing properties such as UV stability. The synthesis of 4-(pivaloyloxy)benzophenone and 4-(isobutyryloxy)benzophenone from their corresponding benzophenone precursors demonstrates the utility of esterification in creating derivatives with potential anti-inflammatory activity. scielo.br

A study on the synthesis of 1,2,3-triazole derivatives of 4,4'-dihydroxybenzophenone highlights a multi-step process that begins with the propargylation of the hydroxyl groups, a type of etherification, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. scielo.br While this example uses a different isomer, the principles of modifying the hydroxyl groups are applicable to this compound.

The following table summarizes representative esterification and condensation reactions involving dihydroxybenzophenones.

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |

| 4,4'-Dihydroxybenzophenone | Propargyl bromide | Etherification | Bis(4-(prop-2-yn-1-yloxy))benzophenone | scielo.br |

| 4,4'-Dihydroxybenzophenone | Diacid Chloride | Polycondensation | Polyester (B1180765) | acs.org |

| 2,4-Dihydroxybenzophenone | Benzoyl chloride | Esterification | Benzoyloxybenzophenone | kyoto-u.ac.jp |

Mechanistic Investigations of Synthetic Transformations Involving this compound Precursors

The synthesis of this compound and its derivatives often proceeds through well-established reaction mechanisms, primarily the Friedel-Crafts acylation and the Fries rearrangement.

Friedel-Crafts Acylation: This is a fundamental method for forming the benzophenone skeleton. The mechanism involves the generation of an acylium ion from a carboxylic acid derivative (like a benzoyl chloride) using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). up.pt This electrophilic acylium ion then attacks an electron-rich aromatic ring (a phenol or its ether derivative). In the synthesis of a dimethoxybenzophenone, AlCl₃ activates the acyl chloride, which is followed by electrophilic substitution, typically at the para position to the activating methoxy (B1213986) group. For the synthesis of this compound, this would involve the acylation of a suitably protected dihydroxybenzene (catechol) derivative or the acylation of phenol with a protected 3-hydroxybenzoyl chloride.

Fries Rearrangement: This reaction converts a phenolic ester to a hydroxyaryl ketone. sigmaaldrich.com The mechanism is initiated by the coordination of a Lewis acid catalyst to the carbonyl oxygen of the ester, making the acyl group more electrophilic. This is followed by an intramolecular electrophilic aromatic substitution, where the acyl group migrates to the ortho or para position of the phenolic ring. sigmaaldrich.com The synthesis of 3,4-dihydroxybenzophenone can be achieved through the Fries rearrangement of pyrocatechol dibenzoate in the presence of aluminum chloride. chemicalbook.com The photo-Fries rearrangement is a related process that occurs under UV light without a catalyst. sigmaaldrich.com

Aldol Condensation: While not a primary route to the parent compound, the principles of carbonyl condensation reactions are relevant for derivatization. These reactions involve the formation of an enolate from one carbonyl compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. vanderbilt.edu This leads to the formation of a new carbon-carbon bond.

Mechanistic understanding is crucial for optimizing reaction conditions, controlling regioselectivity, and improving yields. For instance, in Friedel-Crafts reactions, the choice of solvent and catalyst can significantly influence the outcome. up.pt

Catalytic Systems in this compound Synthesis and Derivatization

A variety of catalytic systems are employed in the synthesis and modification of this compound, ranging from classical Lewis acids to more modern and sustainable catalysts.

Lewis Acids: Aluminum chloride (AlCl₃) is a traditional and widely used catalyst for Friedel-Crafts acylation and Fries rearrangement reactions. up.ptsigmaaldrich.comchemicalbook.com Other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and stannic chloride (SnCl₄) are also effective. up.ptsigmaaldrich.com For instance, BF₃ is used in the synthesis of 2,4,4'-trihydroxybenzophenone (B74534). kyoto-u.ac.jp A patent describes the use of a mixture of methanesulfonic acid and polyphosphoric acid as a catalytic system for the synthesis of 4,4'-dihydroxybenzophenone. google.com

Solid Acid Catalysts: To address some of the environmental concerns associated with traditional Lewis acids, solid acid catalysts have been investigated. Nafion-XR, a perfluorinated resin-sulfonic acid, has been used as a catalyst for the Fries rearrangement to produce 3,4-dihydroxybenzophenone, although with a lower yield compared to AlCl₃. chemicalbook.com Heteropoly acids like H₃PW₁₂O₄₀ supported on silica (B1680970) have also been reported for the liquid-phase Fries rearrangement of aryl esters. sigmaaldrich.com

Transition Metal Catalysts: Palladium-based catalysts are utilized for site-selective Suzuki cross-coupling reactions to synthesize diarylbenzophenones from dihydroxybenzophenone precursors. Rhodium catalysts, such as Rh(CO)₂(acac), have been shown to be effective in the direct synthesis of 2,2'-dihydroxybenzophenones from salicylaldehydes. rsc.org Copper catalysts, specifically copper(I) salts, are essential for the CuAAC "click" reaction used to synthesize triazole derivatives of dihydroxybenzophenones. scielo.br

The table below provides an overview of different catalytic systems and their applications in the synthesis of benzophenone derivatives.

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Aluminum chloride (AlCl₃) | Friedel-Crafts Acylation | o-Dimethoxybenzene, Benzoyl chloride | 3,4-Dimethoxybenzophenone | |

| Aluminum chloride (AlCl₃) | Fries Rearrangement | Pyrocatechol dibenzoate | 3,4-Dihydroxybenzophenone | chemicalbook.com |

| Nafion-XR | Fries Rearrangement | Pyrocatechol dibenzoate | 3,4-Dihydroxybenzophenone | chemicalbook.com |

| Palladium-based catalysts | Suzuki Cross-Coupling | Dihydroxybenzophenone bis(triflates), Aryl boronic acids | Diarylbenzophenones | |

| Rhodium(I) acetylacetonate (B107027) dicarbonyl (Rh(CO)₂(acac)) | Decarbonylative Coupling | Salicylaldehydes | 2,2'-Dihydroxybenzophenones | rsc.org |

| Copper(I) sulfate (B86663) (CuSO₄) | Azide-Alkyne Cycloaddition | Bis(4-(prop-2-yn-1-yloxy))benzophenone, Benzyl azides | 1,2,3-Triazole derivatives of 4,4'-dihydroxybenzophenone | scielo.br |

Elucidating the Molecular Structure and Conformation of 3,4 Dihydroxybenzophenone

Crystallographic Analysis of 3,4'-Dihydroxybenzophenone and its Solvates

Crystallographic studies provide definitive insights into the solid-state structure of this compound, revealing not only the atomic connectivity but also the arrangement of molecules within the crystal lattice. These analyses are crucial for understanding intermolecular interactions and the phenomenon of pseudopolymorphism.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. fzu.cz For this compound, this method has been employed to establish its molecular structure in both anhydrous and hydrated forms.

The anhydrous form of this compound crystallizes in the C2/c space group. researchgate.net A monohydrate pseudopolymorph has also been identified, crystallizing as C13H10O3·H2O. nih.govresearchgate.net This hydrated form provides a valuable comparative structure for understanding the role of solvent molecules in the crystal packing. nih.govnih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Anhydrous Form | Monohydrate Form |

|---|---|---|

| Chemical Formula | C13H10O3 | C13H10O3·H2O |

| Crystal System | Monoclinic | Not Specified |

| Space Group | C2/c | Not Specified |

This table summarizes key crystallographic parameters for both the anhydrous and monohydrate forms of this compound, highlighting the differences in their crystal systems and space groups.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of intermolecular interactions. In the case of this compound and its monohydrate, hydrogen bonding plays a pivotal role.

Investigation of Pseudopolymorphism in Hydrated Forms

Pseudopolymorphism refers to the existence of different crystalline forms of a compound that are a result of hydration or solvation. During a polymorphism screening of hydroxybenzophenone derivatives, a monohydrate pseudopolymorph of this compound was discovered. nih.govresearchgate.net The study of this monohydrate form, with the chemical formula C13H10O3·H2O, has been instrumental in understanding the structural relationships and the specific role that water molecules play in the crystal assembly of benzophenones. nih.govnih.gov The analysis of this hydrated crystal structure, in comparison to the known anhydrous form, provides critical insights into how solvent molecules can direct and stabilize the crystal lattice. nih.gov

Conformational Analysis of this compound

The conformation of this compound, which describes the spatial arrangement of its atoms, is a key determinant of its reactivity and interaction with other molecules. This subsection examines the specific geometric parameters and the intramolecular forces that define its preferred shape.

Determination of Dihedral Angles and Ring Twists

The conformation of benzophenone (B1666685) derivatives is largely characterized by the dihedral angle, or twist, between the two phenyl rings. This twist arises from a balance between the delocalization of π-electrons, which favors planarity, and steric hindrance between the ortho-hydrogen atoms of the two rings, which favors a twisted conformation.

Table 2: Dihedral Angles of Selected Benzophenone Derivatives

| Compound | Ring Twist (degrees) |

|---|---|

| This compound | 49.84 (5) nih.govbiocrick.com |

| 3-Hydroxybenzophenone | 51.61 (5) nih.gov |

| 4,4'-bis(diethylamino)benzophenone | 49.83 (5) nih.gov |

| Unsubstituted Benzophenone (orthorhombic) | 54 nih.gov |

| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | 37.85 (5) nih.gov |

| 4-Chloro-4'-hydroxybenzophenone | 64.66 (8) nih.gov |

| 2-amino-2',5-dichlorobenzophenone | 83.72 (6) nih.gov |

This interactive table allows for the comparison of the ring twist in this compound with other substituted benzophenones, illustrating the impact of different substituent groups on the molecular conformation.

Role of Intramolecular Interactions in Conformation

Intramolecular interactions, particularly hydrogen bonds, can significantly influence the conformation of a molecule. In dihydroxybenzophenones, the position of the hydroxyl groups can dictate the possibility of intramolecular hydrogen bonding with the carbonyl oxygen.

Hydrogen Bonding Networks in this compound Architectures

The presence of both hydrogen bond donor (hydroxyl) and acceptor (carbonyl and hydroxyl oxygen) groups in this compound allows for the formation of intricate hydrogen bonding networks. These non-covalent interactions are paramount in dictating the solid-state architecture, crystal packing, and physical properties of the compound. The specific arrangement of these hydrogen bonds can lead to the formation of different polymorphs and pseudopolymorphs, such as hydrates. nih.gov

Characterization of Intermolecular and Intramolecular Hydrogen Bonds

The molecular structure of this compound facilitates both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the hydroxyl group at the 3-position and the adjacent carbonyl group. This type of interaction leads to the formation of a six-membered quasi-ring, a feature common in ortho-hydroxybenzophenone derivatives that enhances molecular stability. researchgate.net Spectroscopic studies, such as Fourier-transform infrared (FT-IR) spectroscopy, can help identify the presence of this bond by observing shifts in the hydroxyl (O-H) and carbonyl (C=O) stretching frequencies. The formation of this internal hydrogen bond can influence the molecule's electronic properties.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are the primary forces governing the crystal assembly of this compound. In its monohydrate form, the compound's crystal packing is stabilized by a three-dimensional network of O-H···O hydrogen bonds. nih.gov In this structure, the water molecule plays a crucial role, acting as a bridge by both donating and accepting hydrogen bonds, thus linking the this compound molecules together. nih.gov X-ray crystallography has been instrumental in elucidating these complex networks, revealing the precise donor-acceptor distances and angles that define the supramolecular architecture. nih.govnih.gov The inclination of the two aryl rings, defined by the dihedral angle, is a key conformational feature. For 3,4-dihydroxybenzophenone (B1216044), this ring twist has been determined to be 49.84 (5) degrees. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Aryl Ring Twist (Dihedral Angle) | 49.84 (5)° nih.gov | Defines the non-planar conformation of the molecule. |

| Crystal System (Monohydrate) | Monoclinic crystallography.net | Describes the unit cell of the hydrated crystal form. crystallography.net |

| Space Group (Monohydrate) | P 1 21/n 1 crystallography.net | |

| Unit Cell Volume (Monohydrate) | 1136.01 ± 0.05 ų crystallography.net |

Influence of Substituents on Hydrogen Bond Strength

The strength of hydrogen bonds in benzophenone derivatives can be modulated by introducing various substituent groups to the aromatic rings. csic.es The electronic nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—plays a critical role. mdpi.comnih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -Br) are considered EWGs. When placed on the aromatic rings, particularly at positions that enhance conjugation with the groups involved in the hydrogen bond, they can increase the acidity of the hydroxyl proton (the donor) and decrease the basicity of the carbonyl oxygen (the acceptor). mdpi.comnih.gov In studies on similar systems like 2,4-dihydroxybenzophenone (B1670367), EWGs have been shown to increase the strength of the intramolecular hydrogen bond. mdpi.comnih.gov This strengthening occurs because the substituent's electron-withdrawing effect can lead to a greater positive charge on the hydrogen atom of the hydroxyl group and a more negative charge on the carbonyl oxygen, enhancing the electrostatic attraction. pku.edu.cn

Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (B1213986) (-OCH3) or amino groups (-N(CH3)2) tend to decrease the strength of the intramolecular hydrogen bond. mdpi.comnih.gov These groups donate electron density to the aromatic system, which can reduce the acidity of the hydroxyl proton. This effect generally weakens the hydrogen bond interaction. nih.gov The position of the substituent is crucial; its influence is most pronounced when it is located at a position that allows for direct resonance interaction with the hydroxyl or carbonyl group. csic.esnih.gov For instance, an EDG at the para-position to a hydroxyl group would increase the electron density on the hydroxyl oxygen, making the attached proton less acidic and thus a weaker hydrogen bond donor.

The predictable nature of these substituent effects provides a valuable tool for synthetic chemists to fine-tune the properties of benzophenone derivatives for various applications by modulating the strength of their hydrogen bonds. csic.es

| Substituent Type | Example Groups | General Effect on Intramolecular H-Bond Strength | Underlying Reason |

|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂, -CN, Halogens mdpi.comnih.gov | Increase mdpi.comnih.gov | Increases acidity of the hydroxyl proton (donor). pku.edu.cn |

| Electron-Donating (EDG) | -OCH₃, -N(CH₃)₂ mdpi.comnih.gov | Decrease mdpi.comnih.gov | Decreases acidity of the hydroxyl proton (donor). nih.gov |

Spectroscopic Characterization and Photophysical Investigations of 3,4 Dihydroxybenzophenone

Advanced UV-Visible Spectrophotometry of 3,4'-Dihydroxybenzophenone

Advanced UV-Visible spectrophotometry is a cornerstone technique for probing the electronic structure of this compound. This method reveals information about the π-electron system and the influence of the molecular environment on its electronic transitions.

Absorption Maxima and Molar Absorptivity Studies

The UV-Visible spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which are attributed to π→π* transitions within the aromatic rings and the carbonyl group. The positions of the absorption maxima (λmax) and their corresponding molar absorptivities (ε) are sensitive to the solvent environment. In ethanol, 2,4-dihydroxybenzophenone (B1670367), a related compound, exhibits absorption maxima that are influenced by the concentration, with a range of 10⁻³ to 10⁻⁵ mol/L being used for analysis. chemicalbook.com The presence of hydroxyl groups significantly influences the spectral properties when compared to the parent benzophenone (B1666685) molecule. researchgate.net For instance, studies on hydroxylated benzophenones show distinct spectral features that can be used for their identification and quantification. researchgate.net

Table 1: UV-Visible Absorption Data for Dihydroxybenzophenone (B1166750) Derivatives in Different Solvents

| Compound | Solvent | λmax (nm) | Reference |

| 2,4-Dihydroxybenzophenone | Ethanol | Not specified | chemicalbook.com |

| 4-Hydroxy-benzophenone | Ethanol-acetonitrile mixtures | Varies | nih.gov |

| 2,4-Dihydroxy-benzophenone | Ethanol-acetonitrile mixtures | Varies | nih.gov |

Solvatochromic Shifts in Different Media

Solvatochromism describes the shift in the position of a compound's absorption or emission spectra with a change in the polarity of the solvent. wikipedia.org For hydroxylated benzophenones, such as 4-hydroxy-benzophenone and 2,4-dihydroxy-benzophenone, studies in ethanol-acetonitrile mixtures have revealed a blue shift (hypsochromic shift) of the π→π* transition bands with increasing solvent polarity. nih.gov This phenomenon is attributed to the differential solvation of the ground and excited states of the molecule. The interactions between the solute and solvent molecules, particularly hydrogen bonding, play a crucial role in these shifts. nih.govresearchgate.net The magnitude of these solvatochromic shifts can be correlated with solvent parameters like the dielectric constant and hydrogen bond donating or accepting ability. nih.govresearchgate.netresearchgate.net

Infrared and Raman Spectroscopic Analysis for Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and determining the molecular structure of this compound by probing its vibrational modes.

The FTIR and FT-Raman spectra of related compounds, such as 3,4-diamino benzophenone, have been analyzed to assign the characteristic vibrational frequencies. nih.gov For instance, the IR spectrum of 4,4'-Dihydroxybenzophenone (B132225) shows characteristic peaks for the O-H and C=O stretching vibrations. chemicalbook.com Similarly, in a study of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, a compound with similar functional groups, detailed assignments of the Raman shifts were made for various vibrational modes, including CH stretching, CH2 deformation, and ring vibrations. niscpr.res.in These studies provide a basis for interpreting the vibrational spectra of this compound.

Table 2: General Vibrational Frequencies for Dihydroxybenzophenone Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Type | Reference |

| O-H Stretch | ~3000-3600 | IR, Raman | chemicalbook.comniscpr.res.in |

| C=O Stretch | ~1630-1680 | IR, Raman | chemicalbook.com |

| Aromatic C-H Stretch | ~3000-3100 | IR, Raman | niscpr.res.in |

| Aromatic C=C Stretch | ~1400-1600 | IR, Raman | niscpr.res.in |

Note: The exact vibrational frequencies for this compound may vary but are expected to fall within these general ranges.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

For this compound, ¹H and ¹³C NMR spectra would provide precise information on the chemical environment of each proton and carbon atom. While specific NMR data for this compound is not available in the provided results, data for the isomeric 4,4'-Dihydroxybenzophenone and 2,4'-Dihydroxybenzophenone can offer insights. chemicalbook.comchemicalbook.com For 4,4'-Dihydroxybenzophenone in DMSO-d6, the ¹H NMR spectrum shows signals around 10.32 ppm, 7.638 ppm, and 6.911 ppm. chemicalbook.com The ¹³C NMR spectrum of the same compound displays peaks at approximately 193.03, 161.20, 131.99, 128.78, and 114.97 ppm. chemicalbook.com These chemical shifts are indicative of the aromatic protons and carbons, as well as the carbonyl carbon and the carbons attached to the hydroxyl groups. Similar detailed spectral analysis has been performed on related compounds like 3,4-dihydroxybenzoic acid. researchgate.net

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Dihydroxybenzophenone Isomers in DMSO-d6

| Compound | Nucleus | Chemical Shift (ppm) | Reference |

| 4,4'-Dihydroxybenzophenone | ¹H | 10.32, 7.638, 6.911 | chemicalbook.com |

| 4,4'-Dihydroxybenzophenone | ¹³C | 193.03, 161.20, 131.99, 128.78, 114.97 | chemicalbook.com |

| 2,4'-Dihydroxybenzophenone | ¹H | Not specified | chemicalbook.com |

Note: The chemical shifts for this compound would differ due to the different substitution pattern.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of its fragmentation patterns. chemguide.co.uk

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight of 214.22 g/mol . chemimpex.comscbt.com The fragmentation of the molecular ion upon electron ionization provides valuable structural information. libretexts.org Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, this would likely lead to the formation of characteristic fragment ions. For example, cleavage could result in ions corresponding to the hydroxyphenyl and dihydroxyphenyl moieties. The analysis of fragmentation patterns is a powerful tool for distinguishing between isomers, as demonstrated in the mass spectra of different isomers of pentane. libretexts.orgyoutube.com

Photophysical Properties and Excited State Dynamics

The photophysical properties of this compound, which describe the molecule's behavior after absorbing light, are of significant interest. These properties include fluorescence, phosphorescence, and the dynamics of its excited states.

Upon absorption of UV light, this compound is promoted to an electronically excited state. The subsequent decay pathways can involve radiative processes like fluorescence and phosphorescence, or non-radiative processes. nih.gov The study of excited-state dynamics reveals the lifetimes of these excited states and the rates of interconversion between them, such as intersystem crossing from a singlet to a triplet state. nih.govscispace.comchemrxiv.orgnih.gov For related molecules like 3-hydroxychromone, excited-state intramolecular proton transfer (ESIPT) can lead to dual fluorescence. rsc.org The environment can significantly influence these photophysical properties. For instance, the fluorescence quantum yield of some solvatochromic dyes is known to decrease in polar protic solvents like water due to an increase in non-radiative decay rates. nih.gov The excited-state dynamics of similar aromatic ketones are often characterized by efficient intersystem crossing to the triplet state. scispace.comchemrxiv.org

Fluorescence and Phosphorescence Characteristics

The emission of light from a molecule after absorbing photons can occur through two main processes: fluorescence and phosphorescence. Fluorescence is the emission of light from a singlet excited state, a spin-allowed process that typically occurs on a nanosecond timescale. Phosphorescence, conversely, originates from a triplet excited state and is a spin-forbidden process, resulting in much longer emission lifetimes, from microseconds to seconds.

In the case of dihydroxy-substituted benzophenones, the position of the hydroxyl groups is critical. For many hydroxy-substituted aromatic compounds, the presence of an intramolecular hydrogen bond can facilitate Excited-State Intramolecular Proton Transfer (ESIPT), a process that can lead to dual fluorescence. photochemcad.comtsijournals.com However, for this compound, the hydroxyl groups are on different phenyl rings, precluding the formation of a direct intramolecular hydrogen bond that would facilitate ESIPT. A study on 3,4-dihydroxyphenyl derivatives has shown that they can exhibit phosphorescence in basic solutions. mdpi.com

Table 1: General Luminescence Characteristics of Benzophenone Derivatives

| Compound | Fluorescence | Phosphorescence | Key Features |

| Benzophenone | Weak/Negligible | Strong (at low temp.) | Efficient intersystem crossing. nih.gov |

| 4-Hydroxybenzophenone (B119663) | Quenched in water | Observed | Deprotonation in the excited state. researchgate.net |

| 3,4-Dihydroxyphenyl derivatives | - | Observed in basic solution | mdpi.com |

Time-Resolved Spectroscopic Approaches

Time-resolved spectroscopy is a powerful tool for investigating the dynamics of excited states and understanding the mechanisms of photophysical and photochemical processes. nih.govmdpi.com Techniques like time-resolved fluorescence and transient absorption spectroscopy allow for the direct observation of excited-state lifetimes and the identification of transient species.

Time-resolved fluorescence studies, such as time-correlated single-photon counting (TCSPC), can measure the decay kinetics of the fluorescent state, providing information on the fluorescence lifetime (τf). This parameter is crucial for determining the rates of radiative and non-radiative decay. For molecules with multiple emissive species or complex decay pathways, the fluorescence decay may be multi-exponential.

Transient absorption spectroscopy is another key technique that monitors the changes in absorption of a sample after excitation with a short laser pulse. This allows for the characterization of the absorption spectra of excited states (both singlet and triplet) and other transient intermediates, as well as their formation and decay kinetics. For instance, laser flash photolysis (LFP) studies of 4-hydroxybenzophenone have identified the transient absorption spectra of its triplet excited state. researchgate.net Similar studies on this compound would be invaluable for elucidating its excited-state dynamics, including the rate of intersystem crossing and the lifetime of the triplet state.

While specific time-resolved spectroscopic data for this compound are not available in the provided search results, studies on related dihydroxyphenyl anthracenes have utilized such techniques to investigate ESIPT processes. These approaches would be directly applicable to unraveling the detailed photophysical landscape of this compound.

Table 2: Time-Resolved Techniques and Their Applications

| Technique | Information Obtained | Relevance to this compound |

| Time-Correlated Single-Photon Counting (TCSPC) | Fluorescence lifetimes, decay kinetics. | Determination of the rates of radiative and non-radiative decay from the singlet excited state. |

| Transient Absorption Spectroscopy | Excited-state absorption spectra, kinetics of transient species (e.g., triplet states, radicals). | Characterization of the triplet state and other intermediates, determination of intersystem crossing rates. researchgate.net |

| Femtosecond Transient Absorption | Ultrafast dynamics (e.g., ESIPT, vibrational relaxation). | Investigation of potential ultrafast processes like solvent-mediated proton transfer. photochemcad.com |

Note: This table outlines the potential applications of time-resolved techniques to the study of this compound based on general principles and studies of related molecules.

Environmental Fate and Degradation Mechanisms of 3,4 Dihydroxybenzophenone

Biodegradation Pathways in Aquatic and Terrestrial Environments

The microbial breakdown of benzophenone (B1666685) derivatives is a key process in their environmental removal. Studies on analogous compounds suggest that 3,4'-dihydroxybenzophenone is likely susceptible to microbial degradation, although the specific pathways and organisms involved are yet to be fully elucidated.

In a detailed study on Rhodococcus sp. S2-17, the degradation of BP-3 was shown to proceed through BP-1, followed by further hydroxylation to 2,4,5-trihydroxy-benzophenone. nih.gov Subsequent ring cleavage and a series of enzymatic reactions lead to the formation of intermediates such as 3-hydroxy-4-benzoyl-2,4-hexadienedioic acid, 4-benzoyl-3-oxoadipic acid, and ultimately simpler compounds like 3-oxoadipic acid and benzoic acid. nih.gov It is plausible that the biodegradation of this compound could follow a similar pathway involving initial hydroxylation, followed by ring opening and further breakdown.

Table 1: Identified Microbial Degradation Intermediates of Benzophenone-3

| Original Compound | Intermediate Compound | Degrading Organism/Condition |

|---|---|---|

| Benzophenone-3 | 2,4-Dihydroxybenzophenone (B1670367) | Activated and digested sludge nih.gov |

| Benzophenone-3 | 4-Cresol | Activated and digested sludge nih.gov |

| Benzophenone-3 | 2,4,5-Trihydroxy-benzophenone | Rhodococcus sp. S2-17 nih.gov |

| Benzophenone-3 | 3-Hydroxy-4-benzoyl-2,4-hexadienedioic acid | Rhodococcus sp. S2-17 nih.gov |

| Benzophenone-3 | 4-Benzoyl-3-oxoadipic acid | Rhodococcus sp. S2-17 nih.gov |

| Benzophenone-3 | 3-Oxoadipic acid | Rhodococcus sp. S2-17 nih.gov |

This table summarizes findings for a related compound, BP-3, to infer potential pathways for this compound due to a lack of direct data.

The biotransformation of benzophenones is mediated by specific microbial enzymes. In the degradation of BP-3 by Rhodococcus sp. S2-17, a key initial step is the demethylation of BP-3 to BP-1, a reaction catalyzed by a cytochrome P450 enzyme complex. nih.gov This initial transformation is crucial for subsequent degradation.

Following this, the aromatic rings are targeted by dioxygenase enzymes, which are responsible for inserting oxygen atoms into the ring, leading to its cleavage. For example, hydroxyquinol 1,2-dioxygenase is involved in the breakdown of the hydroxylated ring structure. nih.gov Further metabolism of the resulting aliphatic acids is carried out by enzymes such as maleylacetate (B1240894) reductase and α/β hydrolases, which break down the intermediates into smaller molecules that can enter central metabolic pathways. nih.gov

Given the structural similarities, it is highly probable that the enzymatic degradation of this compound would also involve an initial attack by mono- or dioxygenases, followed by the action of hydrolases and reductases to complete the mineralization process.

Photodegradation Kinetics and Mechanistic Studies

The presence of chromophoric groups in the this compound molecule makes it susceptible to degradation by sunlight in aquatic environments. This photodegradation can occur through direct absorption of light or via indirect processes mediated by other light-activated molecules.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. While specific quantum yields for the direct photolysis of this compound are not available, studies on other benzophenone derivatives, such as BP-3, show that direct photolysis is a relevant, albeit sometimes slow, degradation pathway in surface waters. nih.gov The rate of direct photolysis is dependent on the intensity and wavelength of the light source, as well as the physicochemical properties of the water.

Indirect photolysis often plays a more significant role in the environmental degradation of benzophenones. This process is driven by reactive oxygen species (ROS), which are generated by the photo-excitation of naturally occurring substances in water, such as dissolved organic matter. researchgate.net Key ROS involved in photodegradation include the hydroxyl radical (•OH), singlet oxygen (¹O₂), and triplet states of chromophoric dissolved organic matter (³CDOM*). nih.govnih.gov

For the related compound 2,4-dihydroxybenzophenone (BP-1), singlet oxygen has been identified as the primary reactive species responsible for its degradation under UV irradiation. bohrium.com The reaction with singlet oxygen leads to the transformation of the parent compound into various photoproducts. bohrium.com Similarly, the reaction with hydroxyl radicals is a major transformation pathway for BP-3, especially in waters with low dissolved organic carbon content. nih.gov It is therefore expected that both singlet oxygen and hydroxyl radicals contribute significantly to the indirect photolysis of this compound in sunlit natural waters.

A particularly interesting aspect of the photodegradation of some benzophenone derivatives is the phenomenon of self-acceleration. In the case of 2,4-dihydroxybenzophenone (BP-1), it has been observed that its photodegradation rate increases over time. bohrium.com This acceleration is attributed to the formation of photoproducts that are themselves photosensitizers. These products, which include compounds with aromatic ketone structures, can absorb light and generate singlet oxygen more efficiently than the parent compound. bohrium.com This leads to a feedback loop where the degradation products catalyze the further breakdown of the original molecule. bohrium.com

Four such photoactive products have been identified from the degradation of BP-1: 2-methylenenaphthalen-1(2H)-one, (E)-2-(1-oxonaphthalen-2(1H)-ylidene)-acetic acid, (1-oxo-1H-benzo[c]oxepin-3-ylidene)-acetic acid, and 2-oxo-3-(1-oxo-1H-benzo[c]oxepin-3-ylidene)-propionic acid. bohrium.com These products can also promote the degradation of other organic contaminants present in the water. bohrium.com Given the isomeric similarity, it is plausible that this compound could also undergo self-accelerated photodegradation, a hypothesis that warrants further investigation.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dihydroxybenzophenone (BP-1) |

| Benzophenone-3 (BP-3) |

| 4-Cresol |

| 2,4,5-Trihydroxy-benzophenone |

| 3-Hydroxy-4-benzoyl-2,4-hexadienedioic acid |

| 4-Benzoyl-3-oxoadipic acid |

| 3-Oxoadipic acid |

| Benzoic acid |

| 2-methylenenaphthalen-1(2H)-one |

| (E)-2-(1-oxonaphthalen-2(1H)-ylidene)-acetic acid |

| (1-oxo-1H-benzo[c]oxepin-3-ylidene)-acetic acid |

| 2-oxo-3-(1-oxo-1H-benzo[c]oxepin-3-ylidene)-propionic acid |

| Phenyl salicylate |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to eliminate organic and inorganic pollutants from water. numberanalytics.com These methods are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). numberanalytics.commdpi.commontclair.edu This radical possesses a strong oxidizing potential, enabling it to degrade a wide array of persistent and toxic contaminants that are often resistant to conventional treatment methods. mdpi.comgenesiswatertech.com AOPs are considered environmentally innovative techniques due to their high reaction rates and efficiencies, often leading to the mineralization of pollutants into less harmful substances like carbon dioxide and water without producing highly dangerous byproducts. mdpi.comresearchgate.net Common to all AOPs is the generation of these powerful radicals, which act as the primary oxidizing agents in the decontamination process. mdpi.com

The UV/Hydrogen Peroxide (UV/H₂O₂) process is a widely utilized AOP where the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation generates potent hydroxyl radicals (•OH). nih.govmdpi.com This process typically requires UVC radiation (e.g., 254 nm) for the efficient cleavage of the H₂O₂ molecule into two •OH radicals. nih.gov The degradation of benzophenone-type UV filters using this method generally follows pseudo-first-order kinetics. mdpi.com

The efficiency of the UV/H₂O₂ system is influenced by several operational parameters, including the initial concentration of the pollutant, the dosage of H₂O₂, and the intensity of the UV light. mdpi.com Research on compounds structurally similar to this compound, such as 4,4′-dihydroxybenzophenone (HBP), has shown that the initial contaminant concentration has a significant negative effect on the degradation rate, while H₂O₂ dosage and UV intensity have positive effects within a certain range. mdpi.com However, an excessive concentration of H₂O₂ can be detrimental to the degradation efficiency due to its scavenging effect on the hydroxyl radicals. mdpi.com For the degradation of benzophenone-3 (BP-3), an optimal pH of 6.0 has been noted. nih.gov

| Compound | AOP System | Key Findings | Reference |

|---|---|---|---|

| Benzophenone-3 (BP-3) | UV/H₂O₂ | Degradation depends on initial concentration and pH (optimal at 6.0). The second-order reaction rate constant between BP-3 and •OH was 2.97 × 10¹⁰ M⁻¹ s⁻¹. | nih.gov |

| 4,4′-dihydroxy-benzophenone (HBP) | UV/H₂O₂ | Degradation follows pseudo-first-order kinetics. HBP is more resistant to degradation than unsubstituted benzophenone. | mdpi.com |

| Benzophenone-4 (BP-4) | UV/Persulfate | Effectively decomposed by UV/persulfate, following pseudo-first-order kinetics. Both HO• and SO₄⁻• contribute to degradation. | nih.gov |

| 2,4-dihydroxybenzophenone (BP-1) | Fe⁰/Persulfate | Degradation efficiency is enhanced by increasing Fe⁰ and persulfate dosages and decreasing solution pH. | researchgate.net |

The Fenton process is an AOP that utilizes a solution of hydrogen peroxide and an iron catalyst, typically ferrous iron (Fe²⁺), to create hydroxyl radicals. researchgate.netnih.gov The core reaction involves the oxidation of Fe²⁺ to ferric iron (Fe³⁺) by H₂O₂, which generates a hydroxyl radical and a hydroxide (B78521) ion. nih.gov The efficiency of the classic Fenton process is often limited by the slow regeneration of Fe²⁺ from Fe³⁺. mdpi.com

Persulfate-based AOPs have emerged as a promising alternative to traditional hydroxyl radical-based methods. nih.gov These processes involve the activation of persulfate (PS, S₂O₈²⁻) or peroxymonosulfate (B1194676) (PMS) to generate sulfate (B86663) radicals (•SO₄⁻), which possess high redox potential and a longer radical lifetime compared to •OH radicals. nih.gov Activation can be achieved through various methods, including UV irradiation, heat, or transition metals. nih.govresearchgate.net

The UV/Persulfate process is effective for the decomposition and mineralization of organic pollutants. nih.gov During this process, both sulfate and hydroxyl radicals can be generated, contributing to the oxidation of the target compound. nih.gov Studies on the degradation of benzophenone-4 (BP-4) showed that both •OH and •SO₄⁻ were the major contributors to its decomposition. nih.gov The degradation of 2,4-dihydroxybenzophenone (BP-1) has been effectively demonstrated using zero-valent iron (Fe⁰) to activate persulfate. researchgate.net The efficiency of persulfate-based oxidation is sensitive to water matrix components; for example, the presence of bromide and humic acid can inhibit the degradation of pollutants, while nitrate (B79036) may promote it. nih.goviaea.org

Heterogeneous photocatalysis is an AOP where a semiconductor material, upon absorbing light energy, generates reactive oxygen species that degrade pollutants. researchgate.netmdpi.com Titanium dioxide (TiO₂) is a widely used photocatalyst due to its stability, non-toxicity, and effectiveness. mdpi.com When irradiated with UV light, TiO₂ generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive species that can mineralize organic contaminants. mdpi.comscispace.com

Nanostructured ferrites have also gained attention as photocatalytic materials. mdpi.com These magnetic materials can be used alone or in composites with other semiconductors like TiO₂. mdpi.commdpi.com Combining ferrites with TiO₂ creates a nanocomposite with a high specific surface area and enhanced photocatalytic activity. mdpi.com A key advantage of these ferrite-based nanocomposites is their magnetic nature, which allows for easy separation and recovery of the catalyst from the treated water, improving the reusability and economic viability of the process. mdpi.com

Transformation Products Identification and Fate Modeling in Environmental Matrices

For example, the degradation of 2,4,4'-trihydroxybenzophenone (B74534) in a persulfate system was found to produce ten different intermediates, including dimers. nih.gov Similarly, thirteen oxidation products were identified during the degradation of 2,4-dihydroxybenzophenone. researchgate.net These findings suggest that the degradation of this compound would likely proceed through similar pathways, forming hydroxylated derivatives and smaller phenolic compounds before eventual mineralization.

| Parent Compound | Degradation Process | Identified Transformation Products/Mechanisms | Reference |

|---|---|---|---|

| Benzophenone (BP) & 4,4′-dihydroxy-benzophenone (HBP) | UV/H₂O₂ | Hydroxylation, carboxylation, and ring cleavage products. 15 TPs for BP and 13 TPs for HBP were identified. | mdpi.com |

| 2,4,4'-trihydroxybenzophenone (2,4,4'-HBP) | Persulfate/N-doped Carbon Nanotubes | Cleavage of C-C bridge bond, hydroxylation, and polymerization leading to 10 intermediates, including dimers. | nih.gov |

| 2,4-dihydroxybenzophenone (BP-1) | Fe⁰/Persulfate | Thirteen oxidation products were identified, resulting from addition reactions, electron coupling, and ring-closing reactions. | researchgate.net |

| Benzophenone-3 (BP-3) | Biodegradation | 2,4-dihydroxybenzophenone and 4-cresol. | nih.gov |

Interactions with Other Environmental Contaminants during Degradation Processes

The efficiency of AOPs in real-world environmental matrices is often affected by the presence of other co-contaminants and background constituents. These substances can interact with the reactive radicals generated during treatment, influencing the degradation rate of the target pollutant.

Common inorganic ions found in water can have varied effects. For instance, in persulfate-based systems for treating benzophenone-4, nitrate ions (NO₃⁻) were found to promote degradation, while bromide (Br⁻) and bicarbonate (HCO₃⁻) ions inhibited the process. nih.goviaea.orgbohrium.com This inhibition is often due to the scavenging of primary radicals (like •OH or •SO₄⁻) by these ions, which consumes the oxidants needed to degrade the target compound. Natural organic matter (NOM), such as humic acid, also typically hinders degradation by competing for the reactive radicals. nih.goviaea.org The presence of halides like bromide is of particular concern as it can lead to the formation of more toxic brominated disinfection byproducts during subsequent disinfection steps. bohrium.comacs.org

Advanced Analytical Methodologies for 3,4 Dihydroxybenzophenone Quantification and Detection

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify chemical compounds. For 3,4'-Dihydroxybenzophenone, various chromatographic methods are employed, each with its own set of advantages.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

HPLC methods have been developed for the simultaneous quantification of various phenolic compounds, including those structurally similar to this compound. For instance, a method for quantifying 3,4-dihydroxyphenylglycol (B133932) (DHPG), hydroxytyrosol, and tyrosol in animal plasma and tissues has been established using HPLC with UV-Vis detection. nih.gov This method demonstrates good linearity, accuracy, and precision at low concentrations (0.05-50 μg/mL). nih.gov The separation of dihydroxybenzoic acid isomers, which have very similar structures, has been achieved using mixed-mode chromatography, highlighting the technique's ability to resolve closely related compounds. helixchrom.com

Detectors commonly coupled with HPLC for the analysis of such compounds include UV-Vis detectors, which measure the absorbance of UV or visible light by the analyte. nih.gov More advanced detectors like mass spectrometers can also be coupled with HPLC, a technique discussed in section 7.1.3.

Table 1: HPLC Method Parameters for Analytes Structurally Similar to this compound

| Analyte | Matrix | HPLC Column | Mobile Phase | Detection | Linearity Range (µg/mL) | Reference |

| 3,4-dihydroxyphenylglycol (DHPG), Hydroxytyrosol, Tyrosol | Animal Plasma & Tissues | Not Specified | Not Specified | UV-Vis | 0.05 - 50 | nih.gov |

| Dihydroxybenzoic acid isomers | Not Specified | Amaze TR mixed-mode | Not Specified | UV, MS, ELSD, RI | Not Specified | helixchrom.com |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, for compounds containing polar functional groups, such as the hydroxyl groups in this compound, direct analysis by GC is challenging due to their low volatility and tendency to adhere to the chromatographic column. To overcome this, a derivatization step is necessary to convert the polar analytes into more volatile and thermally stable derivatives. nih.govyoutube.commdpi.com

The most common derivatization process is silylation, where active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. chromforum.org Reagents like N,O-bis(trimethyl-silyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.govresearchgate.net This process increases the volatility of the compound, allowing it to be analyzed by GC. nih.gov Following separation in the GC column, the derivatized analyte enters the mass spectrometer, which provides detailed structural information and sensitive quantification.

Research has demonstrated the use of GC-MS for the analysis of various benzophenones in different matrices. For example, a method for analyzing benzophenone (B1666685) and 4-hydroxybenzophenone (B119663) in breakfast cereal involved a QuEChERS extraction followed by GC-MS analysis, achieving good recoveries and reproducibility. thermofisher.com Another study developed a rapid GC-MS method for the identification and quantification of benzophenone and 17 of its derivatives in paper and cardboard. researchgate.net

Table 2: GC-MS Analysis of Benzophenone Derivatives with Derivatization

| Analyte(s) | Matrix | Derivatization Agent | Key Findings | Reference |

| Benzophenone, 4-Hydroxybenzophenone | Breakfast Cereal | Not specified, but implied for 4-OH-BP | Average recoveries of 101.7% for BP and 82.3% for 4-HBP. | thermofisher.com |

| 4-Nonylphenol, 4-tert-Octylphenol, Bisphenol A, etc. | Surface and Wastewater | N,O-bis(trimethyl-silyl)trifluoroacetamide (BSTFA) | Quantification limits reached parts-per-trillion (ppt) levels in water. nih.gov | nih.govresearchgate.net |

| Benzophenone and 17 derivatives | Paper and Cardboard | Not specified | Method validated for linearity, repeatability, accuracy, and precision. | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that has become the method of choice for detecting trace levels of many organic compounds, including this compound and its analogs, in complex matrices. nih.govdphen1.com This method couples the separation power of HPLC with the specificity of tandem mass spectrometry. Tandem MS provides a higher degree of confidence in compound identification compared to single MS instruments and generally yields lower detection limits. dphen1.com

LC-MS/MS methods have been successfully developed for the analysis of various benzophenone-type UV filters in human urine and umbilical cord blood. rsc.orgnih.gov These methods often involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, followed by analysis using LC-MS/MS with an electrospray ionization (ESI) source. nih.govnih.gov The high sensitivity of this technique allows for the detection of analytes at very low concentrations, often in the nanogram per milliliter (ng/mL) range. rsc.orgnih.gov For instance, a method for analyzing five benzophenone derivatives in human urine reported limits of detection ranging from 0.082 to 0.28 ng/mL. rsc.org

Table 3: LC-MS/MS Methods for the Analysis of Benzophenone Derivatives

| Analyte(s) | Matrix | Key Methodological Features | Limits of Detection (LOD) | Reference |

| Five Benzophenone Derivatives | Human Urine | Liquid-liquid extraction, LC-MS/MS | 0.082 - 0.28 ng/mL | rsc.org |

| Eight UV Filters and Metabolites | Umbilical Cord Blood | Liquid-liquid extraction, phase separation by freezing, LC-MS/MS | 0.01 - 0.42 ng/mL | nih.gov |

| Seven Benzophenones and two Camphor UV filters | Human Urine | Enzymatic hydrolysis, ethyl acetate (B1210297) extraction, d-SPE cleanup, UHPLC-MS/MS | 0.001 - 0.100 ng/mL (LOQ) | nih.gov |

| 35 Endocrine Disrupting Chemicals | Aquatic Environment | Solid-phase extraction, dual-polarity ionization LC-ion trap-MS/MS | 0.1 - 20.0 ng/L (LOQ) | dphen1.comresearchgate.net |

Electrophoretic Separation Methods

Electrophoretic methods separate molecules based on their differential migration in an electric field. wikipedia.org These techniques are known for their high efficiency, rapid analysis times, and low sample and reagent consumption.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique performed in a narrow-bore fused-silica capillary. wikipedia.org The separation is based on differences in the electrophoretic mobility of ions, which is influenced by their size and charge. nih.gov CE can be coupled with various detectors, including UV-Vis and mass spectrometry, enhancing its selectivity and sensitivity. wikipedia.orgnih.gov A study on the enantiomeric quantification of 3,4-dihydroxyphenylalanine (DOPA) utilized a fully automated chiral capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) method, demonstrating the technique's capability for complex separations and achieving detection limits in the micromolar range. nih.govfao.org

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both charged and neutral molecules. wikipedia.orgijpsonline.com This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration. wikipedia.org This forms micelles, which act as a pseudo-stationary phase. Analytes partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles, and this differential partitioning, combined with electrophoretic mobility, enables their separation. wikipedia.org

MEKC has been successfully applied to the separation of various benzophenones. nih.govnih.gov The separation and selectivity can be significantly influenced by factors such as the buffer pH and the concentration and type of surfactant used. nih.govnih.gov For example, using a mixed micellar system of SDS and sodium cholate (B1235396) (SC) has been shown to provide better separability for benzophenones compared to using SDS micelles alone. nih.gov The ability to manipulate selectivity by altering the buffer composition makes MEKC a versatile technique for analyzing compounds like this compound. ijpsonline.comcsus.edu

Table 4: MEKC Conditions for the Separation of Benzophenones

| Analytes | Surfactant System | Key Findings | Reference |

| Nine Benzophenones | Sodium dodecyl sulfate (SDS) micelles or SDS-sodium cholate (SC) mixed micelles | Buffer pH and SC concentration greatly affect separation and selectivity. Complete separation was achievable with appropriate buffer pH and surfactant concentration. nih.gov | nih.gov |

| Ten Benzophenones | SDS micelles | Separation could be improved by changing the SDS concentration and column temperature. | nih.gov |

Sample Preparation and Enrichment Techniques

Effective sample preparation is a critical step to isolate and concentrate this compound from complex sample matrices, thereby enhancing the sensitivity and selectivity of subsequent analytical measurements.

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique known for its simplicity, speed, high enrichment factors, and minimal solvent consumption. chromatographyonline.comyoutube.com The method is based on the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. nih.govnih.gov This process creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, which maximizes the surface area for efficient mass transfer of the analyte from the sample to the extraction solvent. nih.gov

The selection of the extraction and disperser solvents is paramount for achieving high extraction efficiency. rsc.org For benzophenone derivatives, chlorinated solvents like chloroform (B151607) and carbon tetrachloride have been utilized as extraction solvents, while acetone (B3395972) and acetonitrile (B52724) are common choices for the disperser solvent. nih.govnih.gov The principle of "similarity and intermiscibility" often guides solvent selection, where hydrophobic benzophenones readily dissolve in a hydrophobic extraction solvent. rsc.org After extraction, phase separation is typically achieved by centrifugation, and the sedimented organic phase containing the concentrated analyte is collected for analysis. youtube.comnih.gov

While specific studies optimizing DLLME for this compound are not extensively detailed, the methodology has been successfully applied to other dihydroxybenzophenone (B1166750) analogues like 2,4-dihydroxybenzophenone (B1670367). nih.gov In such applications, key parameters including the type and volume of extraction and disperser solvents, sample pH, and ionic strength are optimized to maximize the enrichment factor. rsc.orgnih.gov For instance, in the analysis of related benzophenones, a mixture of 30 µL of chloroform (extraction solvent) and 70 µL of acetone (disperser solvent) has been effectively used for extraction from an 800 µL sample. nih.gov

Table 1: Typical Solvents Used in DLLME for Benzophenone Analysis

| Solvent Type | Examples | Reference |

|---|---|---|

| Extraction Solvent | Chloroform, Carbon Tetrachloride, Tetrachloroethylene | nih.govrsc.orgnih.gov |

| Disperser Solvent | Acetone, Acetonitrile, Methanol | nih.govnih.govnih.gov |

Solid-Phase Extraction (SPE) is a widely used and robust technique for the pre-concentration and clean-up of analytes from liquid samples. mdpi.comnih.gov The method relies on the partitioning of an analyte between a liquid sample phase and a solid stationary phase (sorbent). nih.gov The choice of sorbent is critical and depends on the polarity of the target analyte and the sample matrix. nih.gov

For the analysis of benzophenone derivatives in aqueous samples, reversed-phase sorbents such as C18 are commonly employed. mdpi.commdpi.com The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of an organic solvent. phenomenex.com For example, C18 cartridges have been used to extract UV filters, including benzophenone-3, from seawater and wastewater. mdpi.com In that study, the sample pH was adjusted to 3 for seawater and 7 for wastewater, and elution was performed with a methanol:acetonitrile mixture or pure methanol, respectively. mdpi.com

Other sorbents, including highly cross-linked copolymers and graphitized carbon, are also available and offer different selectivities. nih.gov The development of an SPE method involves optimizing several parameters, such as the type and amount of sorbent, sample volume, pH, composition of the wash solution, and the type and volume of the elution solvent to ensure high recovery and a clean extract. nih.gov Recoveries for benzophenone derivatives using SPE can range from 91% to 96% from water samples. nih.gov

Table 2: SPE Sorbents and Conditions for Benzophenone Analysis

| Sorbent | Sample Matrix | Elution Solvent | Recovery (%) | Reference |

|---|---|---|---|---|

| Oasis HLB | Surface Water | Not Specified | 91-96 | nih.gov |

| C18 | Seawater | Methanol:Acetonitrile (1:1) | Not Specified | mdpi.com |